molecular formula C15H12N2O B6255911 2-(furan-3-yl)-2,3-dihydro-1H-perimidine CAS No. 2413899-90-6

2-(furan-3-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B6255911
CAS No.: 2413899-90-6
M. Wt: 236.3
InChI Key:
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Description

2-(furan-3-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring fused to a perimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of a catalyst. For example, the reaction of 3-furancarboxaldehyde with 1,2-diaminobenzene under acidic conditions can yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can introduce halogen or nitro groups onto the furan ring.

Scientific Research Applications

2-(furan-3-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: Another furan derivative with different substituents.

    2,5-furandicarboxylic acid: A furan derivative with carboxylic acid groups.

    Furfural: A furan derivative with an aldehyde group.

Uniqueness

2-(furan-3-yl)-2,3-dihydro-1H-perimidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.

Properties

CAS No.

2413899-90-6

Molecular Formula

C15H12N2O

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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